molecular formula C19H26N2O4S2 B216507 4-{[(4-methylphenyl)sulfonyl]amino}-N,N-dipropylbenzenesulfonamide

4-{[(4-methylphenyl)sulfonyl]amino}-N,N-dipropylbenzenesulfonamide

Cat. No. B216507
M. Wt: 410.6 g/mol
InChI Key: HQBDUVZNCGLPAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(4-methylphenyl)sulfonyl]amino}-N,N-dipropylbenzenesulfonamide, also known as MPDPB, is a chemical compound that has gained significant attention in the field of scientific research. MPDPB is a sulfonamide-based compound that is commonly used in laboratory experiments to study its mechanism of action and its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-{[(4-methylphenyl)sulfonyl]amino}-N,N-dipropylbenzenesulfonamide is not well-understood. However, it is believed that 4-{[(4-methylphenyl)sulfonyl]amino}-N,N-dipropylbenzenesulfonamide acts as an inhibitor of ion channels, particularly the calcium ion channels. It is also believed that 4-{[(4-methylphenyl)sulfonyl]amino}-N,N-dipropylbenzenesulfonamide may act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects
4-{[(4-methylphenyl)sulfonyl]amino}-N,N-dipropylbenzenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the release of neurotransmitters such as glutamate and acetylcholine. It has also been shown to reduce the activity of calcium ion channels, which play a critical role in the regulation of cellular processes. 4-{[(4-methylphenyl)sulfonyl]amino}-N,N-dipropylbenzenesulfonamide has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{[(4-methylphenyl)sulfonyl]amino}-N,N-dipropylbenzenesulfonamide in lab experiments is its well-established synthesis method. 4-{[(4-methylphenyl)sulfonyl]amino}-N,N-dipropylbenzenesulfonamide is also relatively stable and can be stored for extended periods. However, one of the limitations of using 4-{[(4-methylphenyl)sulfonyl]amino}-N,N-dipropylbenzenesulfonamide is its limited solubility in water, which may make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on 4-{[(4-methylphenyl)sulfonyl]amino}-N,N-dipropylbenzenesulfonamide. One area of research is to investigate the mechanism of action of 4-{[(4-methylphenyl)sulfonyl]amino}-N,N-dipropylbenzenesulfonamide in more detail. This may involve using advanced imaging techniques to visualize the interaction of 4-{[(4-methylphenyl)sulfonyl]amino}-N,N-dipropylbenzenesulfonamide with ion channels and other cellular components. Another area of research is to investigate the potential therapeutic applications of 4-{[(4-methylphenyl)sulfonyl]amino}-N,N-dipropylbenzenesulfonamide, particularly in the treatment of inflammatory conditions.
Conclusion
In conclusion, 4-{[(4-methylphenyl)sulfonyl]amino}-N,N-dipropylbenzenesulfonamide is a sulfonamide-based compound that has gained significant attention in the field of scientific research. Its well-established synthesis method and its ability to inhibit ion channels and reduce the activity of calcium ion channels make it a useful tool for studying various biological processes. Future research on 4-{[(4-methylphenyl)sulfonyl]amino}-N,N-dipropylbenzenesulfonamide may lead to a better understanding of its mechanism of action and its potential therapeutic applications.

Synthesis Methods

The synthesis of 4-{[(4-methylphenyl)sulfonyl]amino}-N,N-dipropylbenzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride and N,N-dipropylamine in the presence of a base such as triethylamine. The reaction results in the formation of 4-{[(4-methylphenyl)sulfonyl]amino}-N,N-dipropylbenzenesulfonamide as a white crystalline solid. The synthesis method of 4-{[(4-methylphenyl)sulfonyl]amino}-N,N-dipropylbenzenesulfonamide has been well-established and has been used in several research studies.

Scientific Research Applications

4-{[(4-methylphenyl)sulfonyl]amino}-N,N-dipropylbenzenesulfonamide has been extensively used in scientific research to study its mechanism of action and its effects on the body. 4-{[(4-methylphenyl)sulfonyl]amino}-N,N-dipropylbenzenesulfonamide is commonly used as a tool to study the role of sulfonamide-based compounds in various biological processes. It has been used to investigate the role of sulfonamide-based compounds in the regulation of ion channels, neurotransmitter release, and other cellular processes.

properties

Product Name

4-{[(4-methylphenyl)sulfonyl]amino}-N,N-dipropylbenzenesulfonamide

Molecular Formula

C19H26N2O4S2

Molecular Weight

410.6 g/mol

IUPAC Name

N-[4-(dipropylsulfamoyl)phenyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C19H26N2O4S2/c1-4-14-21(15-5-2)27(24,25)19-12-8-17(9-13-19)20-26(22,23)18-10-6-16(3)7-11-18/h6-13,20H,4-5,14-15H2,1-3H3

InChI Key

HQBDUVZNCGLPAG-UHFFFAOYSA-N

SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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